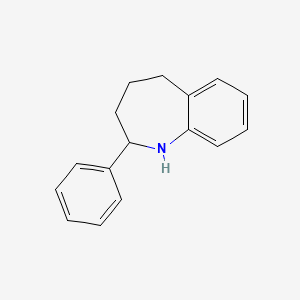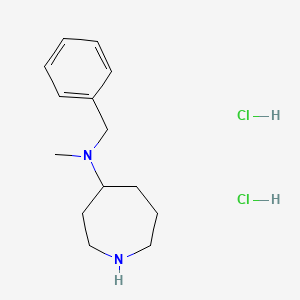
N-benzyl-N-methylazepan-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methylazepan-4-amine dihydrochloride is a chemical compound with the molecular formula C14H22N2·2HCl It is a derivative of azepane, a seven-membered heterocyclic amine, and is characterized by the presence of benzyl and methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylazepan-4-amine dihydrochloride typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.
N-Benzylation: The azepane ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
N-Methylation: The N-benzylazepane is further methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-benzyl-N-methylazepan-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-benzyl-N-methylazepan-4-amine dihydrochloride can be compared with other similar compounds such as:
N-benzylazepan-4-amine: Lacks the methyl group, resulting in different chemical and biological properties.
N-methylazepan-4-amine: Lacks the benzyl group, leading to variations in reactivity and applications.
Azepane derivatives: Various azepane derivatives with different substituents exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of benzyl and methyl groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H24Cl2N2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-benzyl-N-methylazepan-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H |
Clé InChI |
NINLGYXXSXTJJA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2CCCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


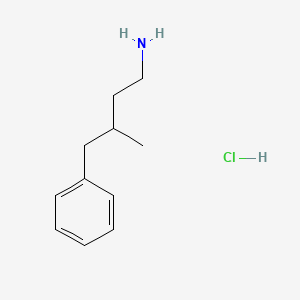
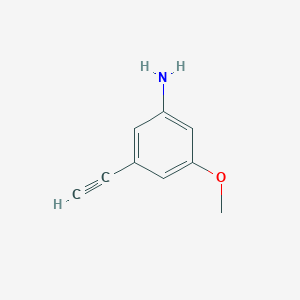
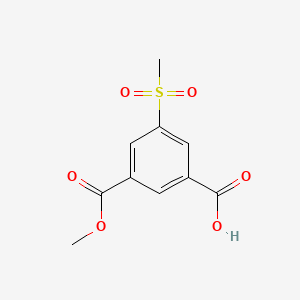
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)
![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
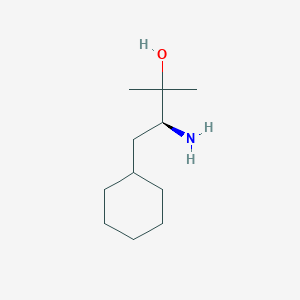
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
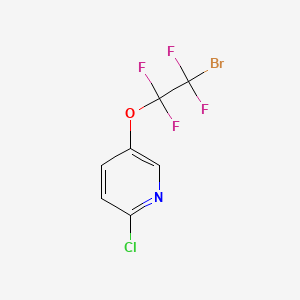
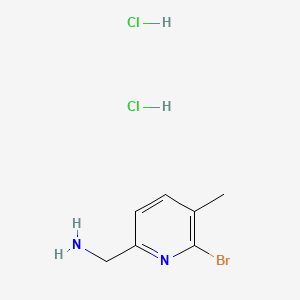
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
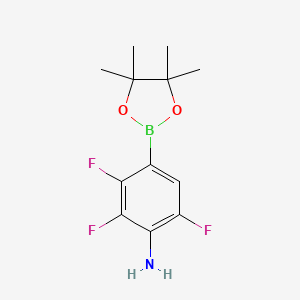
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
